molecular formula C12H11N3O B6205498 2-[(1,5-dimethyl-1H-pyrazol-4-yl)oxy]benzonitrile CAS No. 2104850-49-7

2-[(1,5-dimethyl-1H-pyrazol-4-yl)oxy]benzonitrile

Cat. No.: B6205498
CAS No.: 2104850-49-7
M. Wt: 213.2
InChI Key:
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Description

2-[(1,5-dimethyl-1H-pyrazol-4-yl)oxy]benzonitrile is a chemical compound that features a benzonitrile group linked to a pyrazole ring through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,5-dimethyl-1H-pyrazol-4-yl)oxy]benzonitrile typically involves the reaction of 1,5-dimethyl-1H-pyrazol-4-ol with 2-fluorobenzonitrile under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the hydroxyl group of the pyrazole attacks the fluorine-substituted benzene ring, resulting in the formation of the ether linkage .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1,5-dimethyl-1H-pyrazol-4-yl)oxy]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: The compound can participate in substitution reactions, particularly at the pyrazole ring or the benzonitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

2-[(1,5-dimethyl-1H-pyrazol-4-yl)oxy]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1,5-dimethyl-1H-pyrazol-4-yl)oxy]benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1,3-dimethyl-1H-pyrazol-4-yl)oxy]benzonitrile
  • 2-[(1,5-dimethyl-1H-pyrazol-3-yl)oxy]benzonitrile
  • 2-[(1,5-dimethyl-1H-pyrazol-4-yl)oxy]benzamide

Uniqueness

2-[(1,5-dimethyl-1H-pyrazol-4-yl)oxy]benzonitrile is unique due to its specific substitution pattern on the pyrazole ring and the presence of the benzonitrile group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

2104850-49-7

Molecular Formula

C12H11N3O

Molecular Weight

213.2

Purity

95

Origin of Product

United States

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